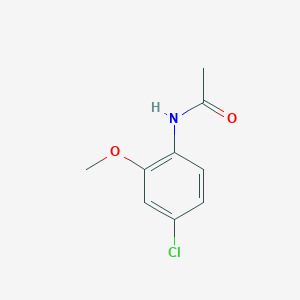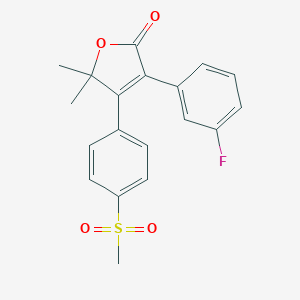![molecular formula C16H12F2N2 B033536 2-[bis(4-fluorophenyl)methyl]-1H-imidazole CAS No. 103678-80-4](/img/structure/B33536.png)
2-[bis(4-fluorophenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(4-fluorophenyl)methyl]-1H-imidazole, also known as BFMI, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[bis(4-fluorophenyl)methyl]-1H-imidazole involves its interaction with specific targets in the body, such as enzymes and receptors. This compound has been found to inhibit the activity of enzymes, such as monoamine oxidase and acetylcholinesterase, by binding to their active sites. This inhibition leads to an increase in the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes. This compound has also been found to interact with specific receptors, such as the sigma-1 receptor, which is involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes, including cognition, memory, and movement. This compound has also been found to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[bis(4-fluorophenyl)methyl]-1H-imidazole has several advantages for lab experiments, including its high purity level, reproducibility of synthesis, and potent inhibitory activity against specific enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-[bis(4-fluorophenyl)methyl]-1H-imidazole. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes, such as monoamine oxidase and acetylcholinesterase, for potential therapeutic applications in the treatment of neurological disorders. Another area of research could focus on the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Furthermore, research could focus on the elucidation of the mechanism of action of this compound and its potential applications in the treatment of oxidative stress-related disorders.
Métodos De Síntesis
The synthesis of 2-[bis(4-fluorophenyl)methyl]-1H-imidazole involves the reaction of 4-fluorobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high purity level. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
2-[bis(4-fluorophenyl)methyl]-1H-imidazole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in various physiological processes. This compound has also been found to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
| 103678-80-4 | |
Fórmula molecular |
C16H12F2N2 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[bis(4-fluorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C16H12F2N2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-10,15H,(H,19,20) |
Clave InChI |
CSKMZMOQTQMUQP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=NC=CN3)F |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=NC=CN3)F |
Sinónimos |
2-[BIS(4-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)





![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)




